2-(4-methoxyphenoxy)-N-(4-methylphenyl)propanamide
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Overview
Description
2-(4-Methoxyphenoxy)-N-(4-methylphenyl)propanamide is an organic compound characterized by the presence of a methoxyphenoxy group and a methylphenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxyphenoxy)-N-(4-methylphenyl)propanamide typically involves the reaction of 4-methoxyphenol with 4-methylphenylamine in the presence of a suitable coupling agent. The reaction proceeds through the formation of an intermediate, which is then acylated using propanoyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a corresponding phenol derivative.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of 4-hydroxyphenoxy derivative.
Reduction: Formation of N-(4-methylphenyl)propanamide.
Substitution: Formation of nitro or bromo derivatives of the aromatic rings.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy group can enhance the compound’s binding affinity to these targets, while the propanamide backbone provides structural stability. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
- 2-(4-Methoxyphenoxy)acetic acid
- N-(4-Methylphenyl)acetamide
- 4-Methoxyphenyl isocyanate
Comparison: 2-(4-Methoxyphenoxy)-N-(4-methylphenyl)propanamide is unique due to the combination of its methoxyphenoxy and methylphenyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(4-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12-4-6-14(7-5-12)18-17(19)13(2)21-16-10-8-15(20-3)9-11-16/h4-11,13H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVDTQFQJKFSLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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